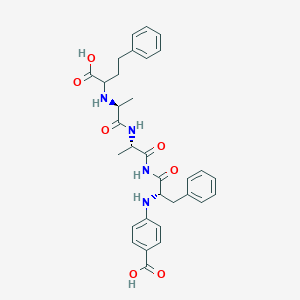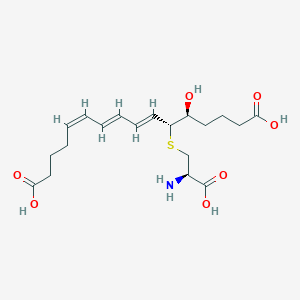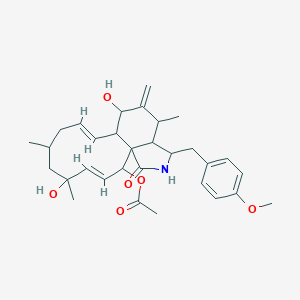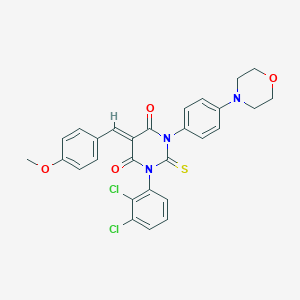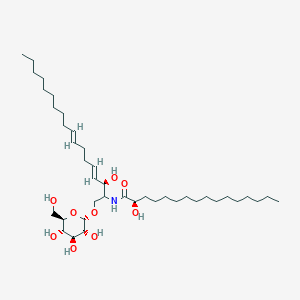
Soyacerebroside I
Descripción general
Descripción
Soyacerebroside I is a type of glycosyl-N-acylsphingosine, specifically a D-glucosyl-N-acylsphingosine. It is a natural compound found in various plants, including soybeans and the pulp of Euphoria longana (Longan Arillus). This compound is known for its biological activities, including anti-inflammatory and tyrosinase inhibitory effects .
Aplicaciones Científicas De Investigación
Soyacerebroside I has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and sphingolipid metabolism.
Biology: It plays a role in cell signaling and membrane structure.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and tyrosinase inhibitory properties.
Industry: It is used in the development of cosmetics and skincare products due to its skin-protective effects
Mecanismo De Acción
Result of Action
Its ionophoretic activity for ca2+ ions suggests that it may influence intracellular calcium levels . Changes in calcium levels can have wide-ranging effects on cellular processes, potentially influencing cell signaling, muscle contraction, and neurotransmitter release .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Soyacerebroside I. For instance, factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . Additionally, the physiological environment within the body, including factors such as pH, temperature, and the presence of other molecules, can also influence its action and efficacy .
Análisis Bioquímico
Biochemical Properties
Soyacerebroside I plays a significant role in biochemical reactions, particularly in the modulation of cellular immune responses. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the accumulation of inducible nitric oxide synthase (iNOS) protein and reduce the expression of cyclooxygenase-2 (COX-2) protein in lipopolysaccharide-stimulated RAW264.7 macrophages . These interactions highlight its anti-inflammatory properties and its potential role in regulating immune responses.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to modulate the cellular immune response by inhibiting interleukin-18 (IL-18) secretion in human peripheral blood mononuclear cells . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it affects lipid rafts and signal transduction, which are crucial for maintaining cellular homeostasis and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It is a D-glucosyl-N-acylsphingosine, which means it contains a sphingosine linked to a glucosyl moiety . This structure allows this compound to interact with various enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. These interactions are essential for its role in modulating immune responses and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits anti-inflammatory activity over time by inhibiting the accumulation of pro-inflammatory proteins
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In inflammatory animal models, this compound has been shown to suppress monocyte migration and prevent cartilage degradation . These effects are dose-dependent, with higher doses potentially leading to toxic or adverse effects. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to glycolipid metabolism. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels . For example, this compound is a metabolite produced during metabolic reactions in humans and mice, highlighting its role in mammalian metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is a glycosyl-N-acylsphingosine, which allows it to interact with cell membranes and other cellular structures . These interactions are crucial for its localization and accumulation within cells, influencing its biological activity and function.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cell membrane and endosomes . Its subcellular localization is essential for its activity and function, as it allows this compound to interact with specific biomolecules and participate in cellular processes. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, further influencing its biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Soyacerebroside I involves the glycosylation of sphingosine with a glucosyl donor. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under anhydrous conditions to prevent hydrolysis. The reaction conditions must be carefully controlled to ensure the formation of the desired glycosidic bond .
Industrial Production Methods: Industrial production of this compound can be achieved through extraction from natural sources, such as soybeans or Longan Arillus. The extraction process involves solvent extraction, followed by purification using chromatographic techniques. The yield and purity of the compound can be optimized by adjusting the extraction parameters .
Análisis De Reacciones Químicas
Types of Reactions: Soyacerebroside I undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Comparación Con Compuestos Similares
Soyacerebroside I is unique among glycosyl-N-acylsphingosines due to its specific structure and biological activities. Similar compounds include:
Soyacerebroside II: Another glycosyl-N-acylsphingosine with similar but distinct biological activities.
Longan Cerebroside I and II: Found in Longan Arillus, these compounds have similar structures but differ in their fatty acid composition and biological effects.
This compound stands out due to its potent tyrosinase inhibitory activity and its potential therapeutic applications in anti-inflammatory treatments and skincare products .
Propiedades
IUPAC Name |
(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19+,28-26+/t32-,33+,34+,35+,36+,37-,38+,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMYIYLRRDTKAA-HIMJKWBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C/CCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316286 | |
| Record name | Soyacerebroside I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114297-20-0 | |
| Record name | Soyacerebroside I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114297-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Soyacerebroside I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOYACEREBROSIDE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVF1RF8S49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


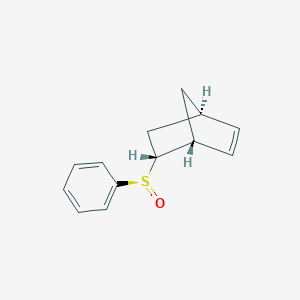

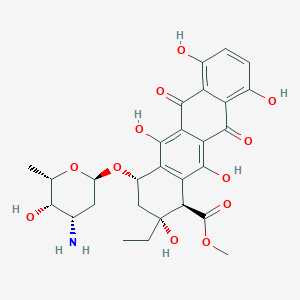

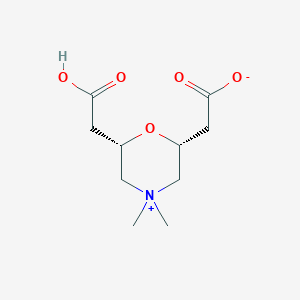
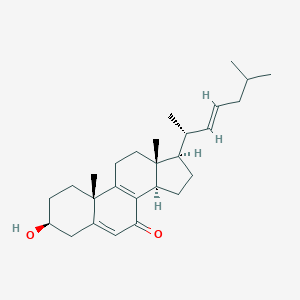
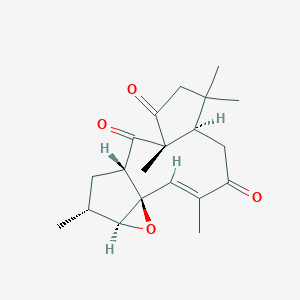
![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B219058.png)
